Cas no 391867-06-4 (ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate)

ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate
- 3-Thiophenecarboxylic acid, 4,5-dimethyl-2-[(3-phenoxybenzoyl)amino]-, ethyl ester
- Oprea1_087266
- ethyl 4,5-dimethyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxylate
- 391867-06-4
- AKOS024578056
- F0463-0068
-
- Inchi: 1S/C22H21NO4S/c1-4-26-22(25)19-14(2)15(3)28-21(19)23-20(24)16-9-8-12-18(13-16)27-17-10-6-5-7-11-17/h5-13H,4H2,1-3H3,(H,23,24)
- InChI Key: BRTFAPWQWFSHFX-UHFFFAOYSA-N
- SMILES: C1(NC(=O)C2=CC=CC(OC3=CC=CC=C3)=C2)SC(C)=C(C)C=1C(OCC)=O
Computed Properties
- Exact Mass: 395.11912932g/mol
- Monoisotopic Mass: 395.11912932g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 537
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.9Ų
- XLogP3: 5.8
Experimental Properties
- Density: 1.254±0.06 g/cm3(Predicted)
- Boiling Point: 478.3±45.0 °C(Predicted)
- pka: 12.42±0.70(Predicted)
ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0463-0068-20μmol |
ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
391867-06-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0463-0068-1mg |
ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
391867-06-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0463-0068-3mg |
ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
391867-06-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0463-0068-4mg |
ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
391867-06-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0463-0068-2μmol |
ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
391867-06-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0463-0068-2mg |
ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
391867-06-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0463-0068-40mg |
ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
391867-06-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0463-0068-50mg |
ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
391867-06-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0463-0068-75mg |
ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
391867-06-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0463-0068-5μmol |
ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
391867-06-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate Related Literature
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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2. Book reviews
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
Additional information on ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate
Ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate (CAS No. 391867-06-4): A Comprehensive Overview
Ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate, identified by its Chemical Abstracts Service (CAS) number 391867-06-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiophene derivatives family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate, particularly the presence of a thiophene ring substituted with methyl groups at the 4 and 5 positions, and an amide linkage to a phenoxybenzamide moiety, contribute to its unique chemical and pharmacological properties.
The significance of this compound lies in its potential as a building block for the development of novel pharmaceutical agents. Thiophene derivatives have been extensively studied for their roles in various biological processes, including enzyme inhibition, receptor binding, and modulation of signaling pathways. The amide group in ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate serves as a key pharmacophore, enabling interactions with biological targets such as proteins and enzymes. This feature makes the compound a valuable candidate for further exploration in drug discovery efforts.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for therapeutic purposes. Ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate has been identified as a promising candidate in this context due to its structural complexity and potential biological activity. Studies have shown that thiophene derivatives can exhibit potent effects on various disease-related targets, making them attractive for medicinal chemistry applications. The phenoxybenzamide moiety, in particular, has been associated with anti-inflammatory and anticancer properties, further enhancing the therapeutic potential of this compound.
The synthesis of ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the thiophene core, followed by functionalization with methyl groups at the 4 and 5 positions. Subsequent steps involve introducing the amide linkage to the phenoxybenzamide group, which is critical for achieving the desired pharmacological properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the complex molecular framework of this compound.
The pharmacological profile of ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate has been the subject of several experimental investigations. Preclinical studies have demonstrated that this compound exhibits inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, it has shown potential in inhibiting kinases involved in cancer progression and inflammatory pathways associated with autoimmune disorders. These findings underscore the compound's significance as a lead molecule for drug development.
One of the most compelling aspects of ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate is its structural diversity, which allows for modifications that can enhance its pharmacological efficacy and reduce side effects. Medicinal chemists have explored various strategies to optimize this compound's properties, including derivatization of the thiophene ring and introduction of different substituents on the phenoxybenzamide moiety. These modifications aim to improve binding affinity to biological targets while maintaining safety profiles suitable for clinical use.
The growing interest in ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate is reflected in the increasing number of publications discussing its synthesis and potential applications. Researchers are leveraging cutting-edge computational methods to predict its biological activity and design novel derivatives with enhanced properties. These efforts are part of a broader trend toward rational drug design, where computational tools play a crucial role in accelerating the discovery process.
In conclusion,Ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate (CAS No. 391867-06-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new insights into its pharmacological properties,this compound holds promise for addressing unmet medical needs across various therapeutic areas.
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